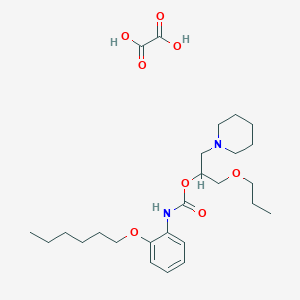
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester involves multiple steps, typically starting with the preparation of the hexyloxyphenyl carbamate. This is followed by the introduction of the piperidinylmethyl and propoxyethyl groups. The final step involves the formation of the ethanedioate salt. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学的研究の応用
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or industrial applications.
Biology: Studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.
Industry: Used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用機序
The mechanism of action of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester
- Carbamic acid, [2-(hexyloxy)phenyl]-, 1-methyl-2-(1-piperidinyl)ethyl ester
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
特性
CAS番号 |
143503-37-1 |
|---|---|
分子式 |
C26H42N2O8 |
分子量 |
510.6 g/mol |
IUPAC名 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-12-18-29-23-14-9-8-13-22(23)25-24(27)30-21(20-28-17-4-2)19-26-15-10-7-11-16-26;3-1(4)2(5)6/h8-9,13-14,21H,3-7,10-12,15-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
InChIキー |
CLPPCAGBSIRDFN-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
正規SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同義語 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-hexoxyphenyl )carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















